Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid
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Overview
Description
Bicyclo[221]heptane-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique bicyclic structureThe compound’s structure consists of a cyclohexane ring with a methylene bridge in the 1,4-position, making it a prototype of strained bicyclic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid can be synthesized through various methods. One common method involves the Diels-Alder reaction of itaconic anhydride with cyclopentadiene, followed by subsequent steps to form the desired compound . Another method includes the bismethoxycarbonylation of commercial endo-type nadic anhydride with carbon monoxide in methanol in the presence of a catalytic amount of 5% palladium on carbon and stoichiometric amounts of copper(II) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s strained bicyclic structure, which makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and polymers. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic applications. In the field of materials science, this compound is utilized in the synthesis of polyimides and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s strained bicyclic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid include norbornane, norbornene, and norbornadiene. These compounds share the bicyclic structure but differ in their functional groups and reactivity .
Uniqueness: this compound is unique due to its four carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing a wide range of derivatives and materials with specific applications in various fields .
Properties
CAS No. |
56677-12-4 |
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Molecular Formula |
C11H12O8 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C11H12O8/c12-8(13)4-2-1-3(6(4)10(16)17)7(11(18)19)5(2)9(14)15/h2-7H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
CJYIPJMCGHGFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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